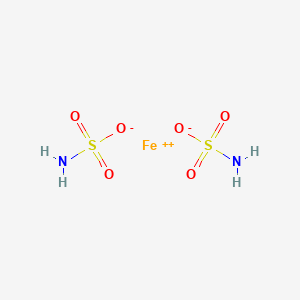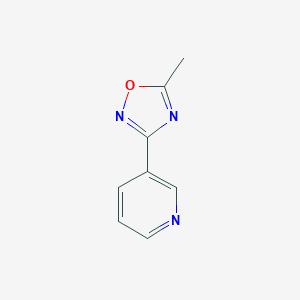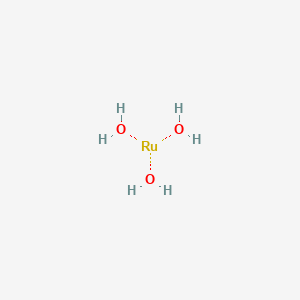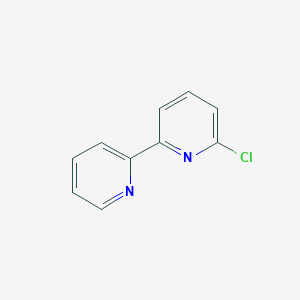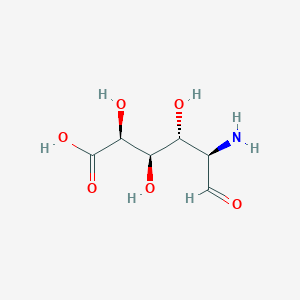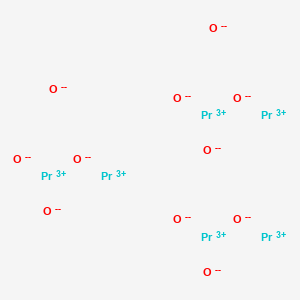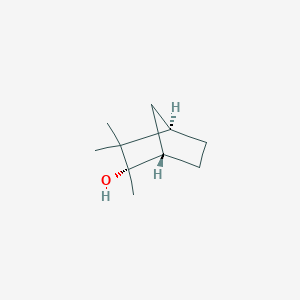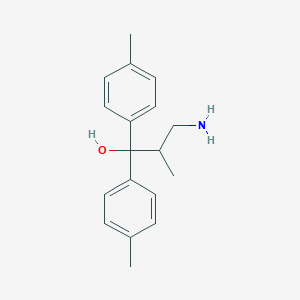
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol, also known as Methamphetamine Hydrochloride, is a synthetic compound that belongs to the amphetamine class of drugs. It is a central nervous system stimulant that is commonly used for its euphoric effects. Methamphetamine Hydrochloride is a highly addictive drug that is associated with numerous adverse effects, including addiction, psychosis, and cardiovascular problems.
作用机制
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the release of these neurotransmitters, which produces the drug's euphoric effects. 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride also blocks the reuptake of these neurotransmitters, which prolongs their effects and enhances their activity.
Biochemical and Physiological Effects:
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride produces a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased alertness and energy. The drug also produces feelings of euphoria, increased confidence, and reduced anxiety. However, chronic use of 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride can lead to adverse effects such as addiction, psychosis, and cardiovascular problems.
实验室实验的优点和局限性
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride is widely used in laboratory experiments to study the effects of chronic drug exposure on the brain. The drug is relatively easy to synthesize and has a high potency, which makes it a useful research tool. However, the addictive nature of 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride and the potential for adverse effects limit its use in laboratory experiments.
未来方向
There are several future directions for research on 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride. One area of research is the development of new drugs that target the same neurotransmitter systems as 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride but have fewer adverse effects. Another area of research is the development of new treatment strategies for addiction to 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride. Additionally, more research is needed to understand the long-term effects of chronic 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride use on the brain and behavior.
合成方法
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride is synthesized through a multistep process that involves the reduction of ephedrine or pseudoephedrine. The synthesis process involves the use of various chemicals, including lithium aluminum hydride, hydrochloric acid, and red phosphorus.
科学研究应用
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride has been used as a research tool to study the neurobiological mechanisms of addiction and the effects of chronic drug exposure on the brain.
属性
CAS 编号 |
14185-12-7 |
|---|---|
产品名称 |
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol |
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC 名称 |
3-amino-2-methyl-1,1-bis(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-13-4-8-16(9-5-13)18(20,15(3)12-19)17-10-6-14(2)7-11-17/h4-11,15,20H,12,19H2,1-3H3 |
InChI 键 |
IDJRHRZFEWCOGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)CN)O |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




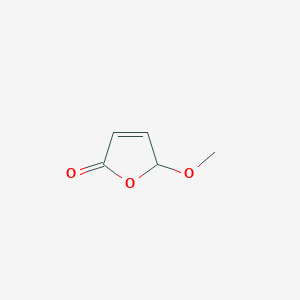
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
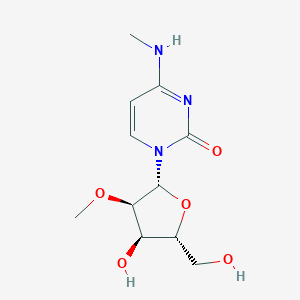
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)

